3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide

Description

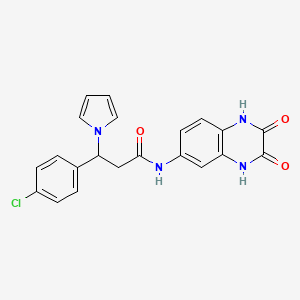

3-(4-Chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-chlorophenyl group, a tetrahydroquinoxaline-dione moiety, and a pyrrole ring. The tetrahydroquinoxaline-dione component is notable for its electron-deficient aromatic system, which may enhance binding affinity to biological targets via π-π interactions or hydrogen bonding .

Properties

Molecular Formula |

C21H17ClN4O3 |

|---|---|

Molecular Weight |

408.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-pyrrol-1-ylpropanamide |

InChI |

InChI=1S/C21H17ClN4O3/c22-14-5-3-13(4-6-14)18(26-9-1-2-10-26)12-19(27)23-15-7-8-16-17(11-15)25-21(29)20(28)24-16/h1-11,18H,12H2,(H,23,27)(H,24,28)(H,25,29) |

InChI Key |

FIFROAKNDVNGOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzaldehyde, pyrrole, and quinoxaline derivatives. Common synthetic routes may involve:

Condensation Reactions: Combining 4-chlorobenzaldehyde with pyrrole under acidic or basic conditions.

Cyclization: Forming the quinoxaline ring through cyclization reactions involving appropriate precursors.

Amidation: Introducing the amide group through reactions with amines or amides.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting suitable solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form oxidized products.

Reduction: Reacting with reducing agents to form reduced products.

Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

One of the notable applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures demonstrate efficacy against various cancer cell lines. For instance:

- Case Study : A related compound exhibited significant inhibitory activity against glioblastoma cells by targeting specific kinases involved in tumor growth. The study highlighted that modifications in the phenyl group enhance anticancer properties due to increased lipophilicity and receptor affinity .

Anticonvulsant Properties

The compound also shows promise in the field of neurology for its anticonvulsant effects.

- Data Table: Anticonvulsant Activity Comparison

| Compound | Effective Dose (mg/kg) | Mechanism of Action |

|---|---|---|

| Compound A | 20 | Sodium channel inhibition |

| Compound B | 24.38 | GABA receptor modulation |

| 3-(4-chlorophenyl)-... | <20 | Not yet fully characterized |

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to reduced seizure activity in animal models .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression and other diseases.

- Case Study : A study on related compounds showed that they effectively inhibited AKT2/PKBβ kinase activity, which is crucial in glioma malignancy. The findings suggest that similar compounds could be developed for targeted cancer therapies .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound.

Key Findings:

- Substituents on the phenyl ring (such as chlorine) significantly impact biological activity.

- The presence of dioxo and tetrahydroquinoxaline moieties enhances interaction with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for their bioactivity. Below is a comparative analysis with structurally related compounds:

Key Findings:

Structural Complexity: The target compound’s tetrahydroquinoxaline-dione and pyrrole substituents distinguish it from simpler pyran-based analogues like 11a and 11b.

Synthetic Accessibility : Compounds 11a and 11b are synthesized via straightforward condensation reactions, whereas the target compound likely requires more intricate steps (e.g., protecting-group chemistry for amidation), reducing scalability .

Solubility and Bioavailability : The ester group in 11b improves hydrophilicity compared to the target compound’s chlorophenyl group, which may limit aqueous solubility. However, the chlorophenyl moiety could enhance membrane permeability .

Biological Activity

The compound 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic derivative that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features several key structural elements:

- Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Dioxo-tetrahydroquinoxaline moiety : This part is crucial for its activity against various biological targets.

- Pyrrole ring : Known for its role in various biological functions and interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

A study focused on related compounds with similar structures demonstrated significant antimicrobial effects. For instance, derivatives containing the chlorophenyl group showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger . The mechanism appears to involve disruption of fungal cell wall synthesis.

| Compound | Activity Type | Pathogen/Cell Line | IC50 (µM) |

|---|---|---|---|

| 3-(4-chlorophenyl) | Antifungal | Candida albicans | 15.5 |

| Aspergillus niger | 20.0 | ||

| Antitubercular | Mycobacterium tuberculosis H37Rv | 12.0 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in breast (MCF-7), liver (HepG2), and pancreatic (Panc-1) cancer cells. The mechanism of action may involve the induction of apoptosis through caspase activation pathways .

| Cell Line | Activity Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Anticancer | 8.0 |

| HepG2 | Anticancer | 10.5 |

| Panc-1 | Anticancer | 9.0 |

The biological activity of the compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The dioxo moiety may interact with key enzymes involved in metabolic pathways critical for cell survival.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.

- Antioxidant Properties : Some studies suggest that the presence of the pyrrole ring contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- A study involving a series of pyrazole derivatives indicated that modifications similar to those in our compound led to enhanced antifungal and anticancer properties .

- Another investigation into quinoxaline derivatives revealed promising results against various cancer cell lines, supporting the hypothesis that structural variations significantly influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.